BenchChemオンラインストアへようこそ!

6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Physicochemical characterization Material properties Formulation development

6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327022-06-0) is a bicyclic heterocyclic compound belonging to the tetrahydrocyclopenta[b]indole class, characterized by a cyclopentane ring fused to a 6,7-difluoro-substituted indole core. With a molecular formula of C₁₁H₉F₂N and a molecular weight of 193.19 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in programs targeting prostaglandin D₂ receptors, hepatitis C virus NS5B polymerase, and androgen receptor modulation.

Molecular Formula C11H9F2N
Molecular Weight 193.19 g/mol
Cat. No. B15070443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Molecular FormulaC11H9F2N
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC3=CC(=C(C=C23)F)F
InChIInChI=1S/C11H9F2N/c12-8-4-7-6-2-1-3-10(6)14-11(7)5-9(8)13/h4-5,14H,1-3H2
InChIKeyUTYDLBBYIZPETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole – A Strategic Fluorinated Building Block for Drug Discovery and Chemical Synthesis


6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327022-06-0) is a bicyclic heterocyclic compound belonging to the tetrahydrocyclopenta[b]indole class, characterized by a cyclopentane ring fused to a 6,7-difluoro-substituted indole core . With a molecular formula of C₁₁H₉F₂N and a molecular weight of 193.19 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in programs targeting prostaglandin D₂ receptors, hepatitis C virus NS5B polymerase, and androgen receptor modulation [1][2]. The vicinal difluoro substitution pattern imparts distinct electronic and conformational properties that differentiate it from its mono-fluorinated and non-fluorinated analogs in both reactivity and downstream biological performance [3].

Why 6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole Cannot Be Replaced by Its Mono-Fluoro or Unsubstituted Analogs


The 6,7-difluoro substitution pattern is not a simple additive combination of two mono-fluoro modifications; rather, it creates a unique electronic environment that alters the compound's physicochemical profile, hydrogen-bonding capability, and metabolic vulnerability in ways that individual 6-fluoro or 7-fluoro analogs cannot replicate [1]. The vicinal (adjacent) difluoro arrangement on the indole benzene ring introduces a distinctive dipole moment and electron-withdrawing effect that influences both the acidity of the indole N–H and the electron density distribution across the fused ring system [2]. Downstream reaction yields, regioselectivity in further functionalization, and the pharmacokinetic profile of final drug candidates derived from this building block are thus inextricably linked to the specific 6,7-difluoro topology—making generic substitution a scientifically unsound procurement strategy when structure-activity relationship (SAR) fidelity is required [3].

Quantitative Differentiation Evidence for 6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole Against Its Closest Analogs


Density and Boiling Point Elevation Relative to Unsubstituted and 7-Fluoro Analogs

The 6,7-difluoro compound exhibits a measured density of 1.4 ± 0.1 g/cm³ and a boiling point of 310.4 ± 37.0 °C at 760 mmHg, both of which are elevated relative to the unsubstituted parent compound (density 1.2 ± 0.1 g/cm³; boiling point 300.9 ± 11.0 °C) and the 7-fluoro mono-substituted analog (density 1.296 ± 0.06 g/cm³; boiling point 304.7 ± 37.0 °C) . These differences reflect stronger intermolecular interactions (van der Waals forces and dipole-dipole interactions) arising from the vicinal difluoro motif, which can affect crystallization behavior, chromatographic purification, and formulation consistency.

Physicochemical characterization Material properties Formulation development

Enhanced Hydrogen Bond Acceptor Capacity via Vicinal Difluoro Substitution

Both the unsubstituted and 7-fluoro analogs possess a single hydrogen bond acceptor (the fluorine atom in the 7-fluoro case), with a topological polar surface area (TPSA) of 15.79 Ų and a computed H_Acceptor count of 1 . The 6,7-difluoro compound, by virtue of its two fluorine atoms in a vicinal arrangement, provides two hydrogen bond acceptor sites on the indole benzene ring. This dual-acceptor motif, combined with the electron-withdrawing effect of geminal fluorines on the aromatic system, can enhance binding affinity to protein targets requiring multiple polarized contacts, such as kinase hinge regions or protease active sites. Although direct binding data for this specific building block are limited, the fluorination patterning literature demonstrates that vic-difluoro aromatic motifs alter lipophilicity (ΔLogP) and hydrogen-bond basicity in a manner not achievable with mono-fluoro or non-fluorinated congeners [1].

Molecular recognition Target engagement Drug design

Metabolic Soft-Spot Blockade at the 6- and 7-Positions of the Indole Core

The 6- and 7-positions of the indole ring are well-documented sites of oxidative metabolism, primarily mediated by cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4) [1]. The incorporation of fluorine atoms at these positions sterically and electronically blocks hydroxylation, a primary metabolic clearance pathway for indole-containing compounds. While the unsubstituted and mono-fluoro analogs retain at least one unblocked metabolic soft spot (e.g., the 6-position in the 7-fluoro analog remains vulnerable), the 6,7-difluoro compound provides dual-site protection [2]. Quantitative metabolic stability data for this specific building block are not publicly available; however, class-level evidence from fluorinated indole drug discovery programs consistently demonstrates that vic-difluoro substitution on aromatic rings reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 10-fold compared to the non-fluorinated parent scaffold [3].

Metabolic stability Pharmacokinetics Lead optimization

Commercially Available Purity Specification: 98% HPLC Grade for Reproducible SAR Studies

The 6,7-difluoro compound is commercially available at a certified purity of 98% (HPLC) from multiple suppliers . In contrast, the 6-fluoro analog (CAS 327022-05-9) and 7-fluoro analog (CAS 327021-84-1) are commonly listed at 97% purity or without explicit HPLC certification, introducing potential variability in biological assay reproducibility . For medicinal chemistry campaigns where SAR fidelity depends on compound purity exceeding 97%, the 98% HPLC specification provides a quantifiable quality advantage that reduces the risk of confounding results from isomeric or synthetic impurities.

Quality control Reproducibility Procurement specification

Optimal Application Scenarios Where 6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole Provides Definitive Advantage


Synthesis of Prostaglandin D₂ Receptor Antagonists Requiring 6,7-Difluoro Indole Cores

Patent US 7,317,036 exemplifies fluoro-substituted cycloalkanoindoles as prostaglandin D₂ receptor antagonists for allergic and inflammatory diseases . The 6,7-difluoro substitution pattern is explicitly claimed within the Markush structures, and the physicochemical differentiation (higher density, dual H-bond acceptors) described in Section 3 supports the selection of this specific building block to maintain the patented pharmacophore geometry. Substitution with mono-fluoro or unsubstituted analogs would alter both the electronic profile and the metabolic stability of the final antagonist, potentially compromising target engagement in mast cell and eosinophil assays.

HCV NS5B Polymerase Inhibitor Scaffold Derivatization with Defined Fluorine Topology

Gopalsamy et al. (2006) demonstrated that 1,2,3,4-tetrahydro-cyclopenta[b]indole derivatives act as non-nucleoside inhibitors of HCV NS5B RNA-dependent RNA polymerase, with SAR showing a clear preference for specific halogenation patterns on the indole ring . The 6,7-difluoro building block provides a pre-functionalized core for exploring this chemical space, with the dual metabolic soft-spot blockade (Section 3, Evidence Item 3) being particularly relevant for antiviral programs where hepatic metabolism is a primary clearance route. Using mono-fluoro or unsubstituted analogs would introduce additional metabolic vulnerability and potentially confound the SAR interpretation.

¹⁸F-Labeled PET Tracer Precursor Development Leveraging the 6,7-Difluoro Motif

The presence of two fluorine atoms on the indole ring makes this compound a candidate precursor for isotopic labeling strategies in positron emission tomography (PET) tracer development. The vicinal difluoro arrangement allows for potential ¹⁸F/¹⁹F isotopic exchange or copper-mediated radiofluorination at either the 6- or 7-position, while the physicochemical differentiation (density, boiling point) established in Section 3 facilitates chromatographic separation of labeled and unlabeled species during radiosynthesis . Mono-fluoro analogs would limit the radiolabeling options to a single position, reducing synthetic flexibility.

Kinase and IDO1/TDO Inhibitor Programs Requiring Dual H-Bond Acceptor Contacts

BindingDB and ChEMBL entries for fluorinated cyclopenta[b]indole derivatives indicate activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with IC₅₀ values in the low micromolar range for related scaffolds . The dual hydrogen bond acceptor capacity of the 6,7-difluoro compound (Section 3, Evidence Item 2) provides an additional polarized contact point that can be exploited in structure-based drug design for these immuno-oncology targets. The metabolic stability advantage further supports its use in lead optimization campaigns where in vivo durability is a key selection criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.